molecular formula C12H18N4O2 B3822877 N1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]ETHANE-1,2-DIAMINE

N1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]ETHANE-1,2-DIAMINE

Cat. No.: B3822877
M. Wt: 250.30 g/mol
InChI Key: YSKNZJMLYJQBGE-UHFFFAOYSA-N
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Description

N1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]ETHANE-1,2-DIAMINE is a complex organic compound featuring a pyrrolidine ring, a nitro group, and an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of N1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]ETHANE-1,2-DIAMINE typically involves the reaction of aniline with pyrrolidine and nitrous acid under controlled conditions, followed by nitration to introduce the nitro group . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts.

Mechanism of Action

The mechanism of action of N1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

N1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]ETHANE-1,2-DIAMINE can be compared with other pyrrolidine-containing compounds, such as:

These compounds share the pyrrolidine ring but differ in their functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

N'-(2-nitro-5-pyrrolidin-1-ylphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c13-5-6-14-11-9-10(15-7-1-2-8-15)3-4-12(11)16(17)18/h3-4,9,14H,1-2,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKNZJMLYJQBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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